5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol
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Overview
Description
5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol is an organic compound with the molecular formula C13H22O. It is a colorless liquid that is soluble in various organic solvents. This compound is of interest due to its unique structure, which includes both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-tert-butyl-1-pentyne and 2-methyl-3-butyn-2-ol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the alkyne, followed by the addition of the alkene component.
Catalysts: Transition metal catalysts like palladium or copper may be used to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium catalyst
Nucleophiles: Alkoxides, carboxylates
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Ethers, esters
Scientific Research Applications
5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving alkyne and alkene substrates.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may participate in metabolic pathways involving oxidation and reduction reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-butyn-2-ol: A structurally similar compound with an alkyne and hydroxyl group.
5-Tert-butyl-2-hydroxybenzaldehyde: Contains a tert-butyl group and hydroxyl group but lacks the alkyne and alkene functionalities.
Uniqueness
5-Tert-butyl-7-methyloct-5-en-3-yn-2-ol is unique due to its combination of alkyne and alkene groups, which provides versatility in chemical reactions and applications. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
919516-22-6 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
5-tert-butyl-7-methyloct-5-en-3-yn-2-ol |
InChI |
InChI=1S/C13H22O/c1-10(2)9-12(13(4,5)6)8-7-11(3)14/h9-11,14H,1-6H3 |
InChI Key |
YNPSCLUCFCRYDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C#CC(C)O)C(C)(C)C |
Origin of Product |
United States |
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